![molecular formula C20H29NO B5091418 4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
4-[3-(2-adamantylamino)butyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-adamantylamino)butyl]phenol, also known as ADB-Butinaca, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the group of compounds known as designer drugs, which are synthesized to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Wirkmechanismus
The mechanism of action of 4-[3-(2-adamantylamino)butyl]phenol is not fully understood, but it is believed to act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function. By binding to these receptors, 4-[3-(2-adamantylamino)butyl]phenol may modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and physiological effects
4-[3-(2-adamantylamino)butyl]phenol has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, decrease inflammation, and reduce seizure activity. Additionally, it has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(2-adamantylamino)butyl]phenol has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of endocannabinoid system modulation in a controlled manner. Additionally, it has a long half-life and can be administered in a variety of ways, including orally, intravenously, and intraperitoneally.
However, there are also limitations to the use of 4-[3-(2-adamantylamino)butyl]phenol in lab experiments. Its synthetic nature means that it may not accurately mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Additionally, its potency and selectivity may make it difficult to extrapolate findings to other compounds that modulate the endocannabinoid system.
Zukünftige Richtungen
There are several potential future directions for research on 4-[3-(2-adamantylamino)butyl]phenol. One area of interest is its potential use as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research is needed to better understand its mechanism of action and how it modulates the endocannabinoid system. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-[3-(2-adamantylamino)butyl]phenol in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 4-[3-(2-adamantylamino)butyl]phenol is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. Its synthesis method has been described in detail in the scientific literature, and it has been studied extensively for its potential use in the treatment of pain, inflammation, seizures, and psychiatric disorders. Its mechanism of action involves binding to the CB1 and CB2 receptors in the endocannabinoid system, and it produces a range of biochemical and physiological effects in animal models. While it has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to better understand its potential therapeutic properties and safety in humans.
Synthesemethoden
The synthesis of 4-[3-(2-adamantylamino)butyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 2-adamantylamine, followed by the addition of butylamine and the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been described in detail in the scientific literature and has been used by several research groups to synthesize 4-[3-(2-adamantylamino)butyl]phenol for their studies.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-adamantylamino)butyl]phenol has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. 4-[3-(2-adamantylamino)butyl]phenol has also been used in research to better understand the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
4-[3-(2-adamantylamino)butyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-13(2-3-14-4-6-19(22)7-5-14)21-20-17-9-15-8-16(11-17)12-18(20)10-15/h4-7,13,15-18,20-22H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUGTIBJUYQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Adamantylamino)butyl]phenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.